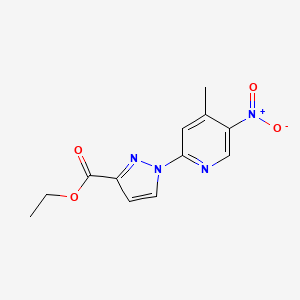
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a chemical compound with a complex structure that includes a pyrazole ring, a nitropyridine moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Pyrazole Formation: The formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methyl-5-nitropyridin-2-yl)ethanone: Shares the nitropyridine moiety but lacks the pyrazole ring and ethyl ester group.
(E)-N-hydroxy-N’-(4-methyl-5-nitropyridin-2-yl)formimidamide: Contains the nitropyridine moiety and is used in similar synthetic applications.
Uniqueness
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 1-(4-methyl-5-nitropyridin-2-yl)-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole ring and a nitropyridine moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H12N4O4
- Molecular Weight : 276.25 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly protein kinases. The nitro group and the pyrazole ring are crucial for binding to the active sites of these enzymes, which leads to inhibition of their activity. This inhibition is particularly significant in the context of cancer therapy, where targeting kinases can disrupt cell proliferation and survival pathways.
Biological Activity and Therapeutic Applications
Recent studies have indicated that this compound exhibits promising activity against various cancer cell lines. The following table summarizes some key findings related to its biological activity:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| HeLa | 5.0 | Inhibition of CDK1 phosphorylation | |
| A549 (Lung Cancer) | 6.7 | Induction of apoptosis | |
| MCF7 (Breast Cancer) | 4.2 | Cell cycle arrest |
Case Studies
- Inhibition of PKMYT1 : A study focused on the selective inhibition of PKMYT1, a kinase involved in DNA damage response pathways. The compound demonstrated significant selectivity over other kinases, suggesting its potential as a therapeutic agent in cancer treatment where DNA repair mechanisms are dysregulated .
- Structure-Activity Relationship (SAR) : Research into the SAR of similar compounds revealed that modifications to the pyrazole ring can enhance potency against specific targets, indicating that the structural features of this compound are critical for its biological efficacy .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors such as 5-nitropyridine derivatives. Key reactions include:
- Cyclization : Formation of the pyrazole ring through condensation reactions.
- Substitution Reactions : Modifications at the nitro group can yield various derivatives with altered biological activities.
Properties
Molecular Formula |
C12H12N4O4 |
|---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
ethyl 1-(4-methyl-5-nitropyridin-2-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H12N4O4/c1-3-20-12(17)9-4-5-15(14-9)11-6-8(2)10(7-13-11)16(18)19/h4-7H,3H2,1-2H3 |
InChI Key |
AKXKTMKWPZPBQO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2=NC=C(C(=C2)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















